YUM70

Description

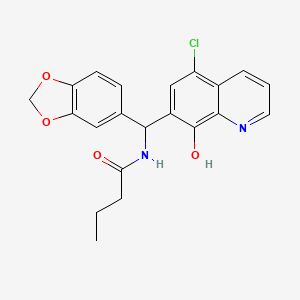

Structure

3D Structure

Properties

IUPAC Name |

N-[1,3-benzodioxol-5-yl-(5-chloro-8-hydroxyquinolin-7-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4/c1-2-4-18(25)24-19(12-6-7-16-17(9-12)28-11-27-16)14-10-15(22)13-5-3-8-23-20(13)21(14)26/h3,5-10,19,26H,2,4,11H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQMEYCMAGHOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YUM70: A Targeted Approach Against Pancreatic Cancer via GRP78 Inhibition

A Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Framework

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A key cellular mechanism co-opted by cancer cells to survive under stressful tumor microenvironment conditions is the Unfolded Protein Response (UPR), a pathway chaperoned by the master regulator GRP78 (78-kDa glucose-regulated protein). YUM70, a novel hydroxyquinoline analog, has emerged as a potent and selective inhibitor of GRP78. This document provides a detailed technical overview of this compound's mechanism of action, summarizing its preclinical efficacy in pancreatic cancer models. By directly binding to and inactivating GRP78, this compound triggers overwhelming endoplasmic reticulum (ER) stress, culminating in cancer cell apoptosis.[1][2][3] This guide consolidates the quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways, serving as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: GRP78 Inhibition and ER Stress Induction

This compound's primary mechanism of action is the direct inhibition of GRP78, a key protein in the endoplasmic reticulum responsible for protein folding and managing ER stress.[1][2][4] In the high-demand environment of a pancreatic tumor, cancer cells overexpress GRP78 to promote survival and growth.[2][3][5]

This compound selectively binds to and inactivates GRP78, disrupting its function.[1][2] This inactivation leads to an accumulation of unfolded proteins within the ER, triggering a state of intense and unresolved ER stress. This stress activates the UPR, which, instead of promoting survival, initiates a pro-apoptotic signaling cascade.[1][2][5] The ultimate result is the selective elimination of pancreatic cancer cells through programmed cell death.[1]

Furthermore, this compound treatment has been shown to downregulate the expression of c-MYC, a critical oncogene associated with tumor development and maintenance in PDAC.[6] This effect on c-MYC contributes to the loss of cell viability in pancreatic cancer models.[6] A proteolysis-targeting chimera (this compound-PROTAC) has also been developed to force the complete degradation of the GRP78 protein, enhancing the therapeutic effect.[1][2][3]

Signaling Pathway Visualization

The signaling cascade initiated by this compound converges on the induction of apoptosis through the canonical ER stress pathway. The inhibition of GRP78 leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn increases the expression of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein), a key executioner of ER stress-mediated apoptosis.[1] This cascade culminates in the activation of caspases 3 and 7, leading to cell death.[1]

Caption: this compound inhibits GRP78, inducing the ER stress apoptotic pathway.

Quantitative Preclinical Data

This compound has demonstrated potent cytotoxic activity against pancreatic cancer cell lines, particularly those with KRAS mutations, while showing significantly less effect on normal cells.[3][7] In vivo studies have confirmed its anti-tumor efficacy.[1][7]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values highlight this compound's selective potency against pancreatic cancer cells compared to normal pancreatic cells.[7]

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Citation |

| MIA PaCa-2 | Pancreatic | Mutant | 2.8 | [7] |

| PANC-1 | Pancreatic | Mutant | 4.5 | [7] |

| UM59 | Pancreatic | Mutant | - | [1][3] |

| BxPC-3 | Pancreatic | Wild-Type | 9.6 | [7] |

| HPNE | Normal Pancreas | - | >30 | [7] |

Note: PANC-1 and UM59 cells were noted to be more sensitive to this compound than BxPC-3 cells.[1][3]

In Vivo Efficacy in Xenograft Model

In a preclinical mouse model, this compound administration led to significant tumor growth inhibition without causing noticeable toxicity.[6][7]

| Model | Cell Line | Treatment | Dosage & Schedule | Outcome | Citation |

| Xenograft | MIA PaCa-2 | This compound | 30 mg/kg; i.p. 5 days/week for 7 weeks | Significant tumor growth delay | [7] |

| Xenograft | MIA PaCa-2 | This compound | 30 mg/kg; 5 days/week for 48 days | No significant change in body weight | [6] |

Pharmacokinetic Properties

Basic pharmacokinetic parameters have been established in mice.[7]

| Administration | Parameter | Value | Unit | Citation |

| Intravenous (IV) | t1/2 | 1.40 | h | [7] |

| Intravenous (IV) | CL | 724.04 | mL/h/kg | [7] |

| Oral (p.o.) | Bioavailability | 6.71 | % | [7] |

Key Experimental Protocols

The following sections provide an overview of the methodologies used to establish the mechanism of action and efficacy of this compound.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the IC50 of this compound in pancreatic cancer and normal cell lines.

-

Cell Lines: MIA PaCa-2, PANC-1, BxPC-3 (pancreatic cancer), HPNE (normal pancreatic).[7]

-

Method:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.

-

Absorbance is read using a plate reader.

-

Data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.

-

Western Blot Analysis for Protein Expression

-

Objective: To measure changes in the levels of key proteins in the ER stress and apoptosis pathways.

-

Method:

-

Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are treated with this compound (e.g., 5 µM for 24 hours) or a vehicle control.[7]

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GRP78, p-eIF2α, ATF4, CHOP, Caspase-3, Actin).

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

-

Method:

-

MIA PaCa-2 cells are harvested and injected subcutaneously into the flank of the mice.[6]

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Mice are randomized into treatment (this compound) and vehicle control groups.

-

This compound is administered intraperitoneally (i.p.) at a dose of 30 mg/kg, five days a week, for the duration of the study (e.g., 48 days).[6]

-

Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Caption: Workflow for the in vivo pancreatic cancer xenograft model.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for pancreatic cancer by targeting a fundamental survival mechanism of cancer cells—the GRP78-chaperoned UPR.[1][2] Its ability to induce potent ER stress-mediated apoptosis, especially in KRAS-mutant cancers, underscores its potential.[1][3] Preclinical data demonstrate significant in vitro and in vivo efficacy with a favorable safety profile.[2][3] Furthermore, this compound shows strong synergistic effects when combined with topoisomerase (Topotecan) and HDAC (Vorinostat) inhibitors, suggesting its utility in combination therapy regimens to overcome drug resistance.[2][3][5] Future research should focus on detailed toxicology studies, optimizing drug delivery, and initiating clinical trials to translate these compelling preclinical findings into effective treatments for pancreatic cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Molecular Target of YUM70: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YUM70 is a novel small-molecule inhibitor belonging to the hydroxyquinoline class that demonstrates significant potential in oncology. Extensive research has identified its direct molecular target as the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1][2][3][4][5] this compound exerts its anti-cancer effects by binding to and inhibiting the ATPase activity of GRP78, a master regulator of endoplasmic reticulum (ER) homeostasis.[4][6] This inhibition triggers the Unfolded Protein Response (UPR), leading to ER stress-mediated apoptosis in cancer cells.[1][2][3][5] This technical guide provides an in-depth overview of this compound, its molecular target, mechanism of action, and the experimental methodologies used in its characterization.

Core Molecular Target: GRP78 (HSPA5)

This compound directly targets GRP78, a key chaperone protein residing in the endoplasmic reticulum.[1][3][7] GRP78 plays a crucial role in protein folding and assembly, and in maintaining ER homeostasis.[8] In the high-stress environment of cancer cells, characterized by increased protein synthesis, GRP78 is often overexpressed to promote cell survival.[1][3] By inhibiting GRP78, this compound disrupts these pro-survival mechanisms.

Mechanism of Action

The primary mechanism of action of this compound involves the allosteric inhibition of GRP78's ATPase activity.[2] This inactivation leads to an accumulation of unfolded proteins in the ER, thereby inducing ER stress and activating the UPR.[1][2][5] Prolonged ER stress ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][2]

Signaling Pathway

The inhibition of GRP78 by this compound initiates a cascade of signaling events within the UPR pathway. A key pathway activated is the PERK/eIF2α/ATF4/CHOP axis.[6][8] This leads to the upregulation of pro-apoptotic proteins and ultimately, cell death. Recent studies have also revealed that this compound-mediated GRP78 inhibition can suppress the expression of the oncoprotein c-MYC by upregulating the translation inhibitor 4E-BP1.[7]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay |

| IC50 (GRP78 ATPase Activity) | 1.5 µM | ATPase Assay |

| Cell Line | Cancer Type | IC50 (Cytotoxicity) |

| MIA PaCa-2 | Pancreatic | 2.8 µM |

| PANC-1 | Pancreatic | 4.5 µM |

| BxPC-3 | Pancreatic | 9.6 µM |

| HPNE (Normal) | Pancreatic | >30 µM |

| Parameter | Value | Administration | Model |

| In Vivo Efficacy | 30 mg/kg | Intraperitoneal | MIA PaCa-2 Xenograft |

| Half-life (t1/2) | 1.40 h | Intravenous (15 mg/kg) | Mouse |

| Bioavailability | 6.71% | Oral (30 mg/kg) | Mouse |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm the direct binding of this compound to GRP78 in a cellular context.

-

Cell Lysis: PANC-1 cells are harvested and lysed.

-

Treatment: The cell lysates are treated with either DMSO (vehicle control) or this compound.

-

Heating: The treated lysates are divided into aliquots and heated at various temperatures.

-

Centrifugation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.

-

Western Blot Analysis: The supernatant containing the soluble proteins is analyzed by Western blotting using an antibody specific for GRP78.

-

Data Analysis: The amount of soluble GRP78 at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]

GRP78 ATPase Activity Assay

This biochemical assay measures the inhibitory effect of this compound on the enzymatic activity of GRP78.

-

Reaction Mixture: A reaction mixture containing purified full-length GRP78, ATP, and a suitable buffer is prepared.

-

Inhibitor Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated to allow for ATP hydrolysis by GRP78.

-

Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric assay (e.g., malachite green-based assay).

-

Data Analysis: The percentage of inhibition of GRP78 ATPase activity is calculated for each concentration of this compound to determine the IC50 value.[9]

Western Blot Analysis for UPR and Apoptosis Markers

This technique is employed to detect changes in the expression levels of key proteins involved in the UPR and apoptosis pathways following this compound treatment.

-

Cell Treatment: Cancer cells (e.g., MIA PaCa-2, PANC-1) are treated with this compound at various concentrations and for different time points.

-

Protein Extraction: Total protein is extracted from the treated cells.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for UPR markers (e.g., p-eIF2α, ATF4, CHOP) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).

-

Detection: The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.

-

Analysis: The protein bands are visualized and quantified to determine the effect of this compound on the expression of these markers.[1]

Conclusion

This compound is a promising therapeutic agent that selectively targets GRP78, a critical regulator of ER homeostasis in cancer cells. Its mechanism of action, involving the induction of ER stress-mediated apoptosis, provides a clear rationale for its development as an anti-cancer drug. The comprehensive data presented in this guide, from its direct molecular target and signaling pathways to its quantitative efficacy and the experimental protocols for its characterization, underscore the significant scientific foundation supporting the continued investigation of this compound in oncology.

References

- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GRP78 Inhibitor this compound Suppresses SARS-CoV-2 Viral Entry, Spike Protein Production and Ameliorates Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

YUM70: A Novel GRP78 Inhibitor for Pancreatic Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), is a compelling therapeutic target in oncology due to its role in promoting cancer cell survival and proliferation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of YUM70, a novel, potent, and selective small-molecule inhibitor of GRP78. This compound, a hydroxyquinoline analog, has demonstrated significant preclinical efficacy in pancreatic cancer models by inducing endoplasmic reticulum (ER) stress-mediated apoptosis. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its characterization, and presents key quantitative data in a structured format to facilitate further research and development.

Introduction: The Role of GRP78 in Cancer

Cancer cells exhibit a high demand for protein synthesis and folding, leading to significant stress on the endoplasmic reticulum (ER). To cope with this, cancer cells activate the unfolded protein response (UPR), a signaling network that can promote either cell survival or apoptosis.[1][2][3] GRP78, also known as BiP or HSPA5, is a master regulator of the UPR.[3][4] Under normal conditions, GRP78 binds to and inactivates the three ER stress sensors: PERK, IRE1α, and ATF6.[5] Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of the UPR.[1] In many cancers, including pancreatic cancer, GRP78 is overexpressed and plays a crucial role in promoting tumor growth, survival, and drug resistance.[3][4] Therefore, inhibiting GRP78 presents a promising therapeutic strategy to selectively target cancer cells.

Discovery of this compound

This compound was identified as a potent GRP78 inhibitor through a phenotypic screen of a large in-house library of drug-like compounds.[6] It is a novel hydroxyquinoline analog that has shown significant efficacy in pancreatic cancer models, both as a monotherapy and in combination with other approved drugs like topotecan and vorinostat.[1][3]

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary to the discovering institution, a representative synthesis can be proposed based on established methods for the synthesis of 8-hydroxyquinoline derivatives. The core structure of this compound is a substituted 8-hydroxyquinoline. A plausible synthetic route would involve a multi-step process starting from commercially available precursors.

Representative Synthesis Protocol:

-

Step 1: Synthesis of the 8-hydroxyquinoline core. This can be achieved through various established methods such as the Skraup synthesis, which involves the reaction of an aminophenol with glycerol, or the Friedländer annulation, which condenses an o-aminobenzaldehyde with a ketone.

-

Step 2: Functionalization of the quinoline ring. Subsequent steps would involve the introduction of the specific substituents present in this compound. This could include reactions such as chlorination to introduce the chloro group and an amination reaction to introduce the substituted amine side chain. The exact sequence and reaction conditions would be optimized to achieve the desired product with high yield and purity.

-

Step 3: Purification. The final compound would be purified using standard techniques such as column chromatography and recrystallization to obtain this compound of high purity suitable for biological testing.

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| GRP78 ATPase Activity IC50 | 1.5 µM | Full-length GRP78 protein | [1][2] |

| Cytotoxicity IC50 | 2.8 µM | MIA PaCa-2 (Pancreatic) | [1] |

| 4.5 µM | PANC-1 (Pancreatic) | [1] | |

| 9.6 µM | BxPC-3 (Pancreatic) | [1] | |

| >30 µM | HPNE (Normal Pancreatic) | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value (30 mg/kg, p.o.) | Value (15 mg/kg, i.v.) | Reference |

| Bioavailability | 6.71% | - | [1] |

| Half-life (t1/2) | 2.74 h | 1.40 h | [1] |

| Clearance (CL) | 9230.15 mL/h/kg | 724.04 mL/h/kg | [1] |

| Volume of Distribution (Vss) | - | 1162.73 mL/kg | [1] |

Mechanism of Action: Induction of ER Stress-Mediated Apoptosis

This compound directly binds to GRP78 and inhibits its ATPase activity.[1] This inhibition leads to the dissociation of GRP78 from the ER stress sensors PERK and IRE1α, resulting in the activation of the UPR.[7] The sustained activation of the UPR ultimately triggers apoptosis in pancreatic cancer cells.[1][3][5]

Signaling Pathway Diagram

References

- 1. scispace.com [scispace.com]

- 2. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 3. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting GRP78 suppresses oncogenic KRAS protein expression and reduces viability of cancer cells bearing various KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

YUM70: A Novel Inducer of Endoplasmic Reticulum Stress and Apoptosis in Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YUM70, a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), and its role in inducing endoplasmic reticulum (ER) stress-mediated apoptosis, particularly in pancreatic cancer.[1][2][3]

Introduction to this compound and its Target, GRP78

This compound is a potent and selective hydroxyquinoline analog that targets GRP78, a key regulator of ER stress signaling.[1][2][4] GRP78, also known as BiP, is a major chaperone in the ER, responsible for proper protein folding and quality control.[5][6] In the high-stress microenvironment of cancer cells, where protein synthesis is rampant, GRP78 is often overexpressed to help cancer cells survive.[5][7] this compound directly binds to GRP78, inhibiting its ATPase activity and leading to an accumulation of unfolded proteins in the ER, thereby triggering the Unfolded Protein Response (UPR).[1][2][4]

Mechanism of Action: Induction of ER Stress and Apoptosis

This compound's primary mechanism of action involves the allosteric inhibition of GRP78, which sets off a cascade of events culminating in apoptosis.[8] By inactivating GRP78, this compound induces a state of prolonged ER stress, activating the three canonical UPR pathways: PERK, IRE1, and ATF6.[1][2][9] This leads to the upregulation of key ER stress markers and transcription factors, including the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.[1][2] The sustained activation of the UPR, particularly the pro-apoptotic CHOP pathway, ultimately commits the cell to apoptosis, as evidenced by the cleavage of PARP and caspase-3.[2]

Signaling Pathway of this compound-Induced ER Stress and Apoptosis

Caption: this compound inhibits GRP78, leading to UPR activation and apoptosis.

Quantitative Data on this compound's Efficacy

This compound has demonstrated significant efficacy in both in vitro and in vivo models of pancreatic cancer.[1][2][4]

| Parameter | Cell Line | Value | Reference |

| IC50 (GRP78 ATPase Activity) | - | 1.5 µM | [4][10] |

| IC50 (Cytotoxicity) | MIA PaCa-2 | 2.8 µM | [4] |

| PANC-1 | 4.5 µM | [4] | |

| BxPC-3 | 9.6 µM | [4] | |

| HPNE (normal pancreatic) | >30 µM | [4] | |

| In Vivo Efficacy (Xenograft) | MIA PaCa-2 | 30 mg/kg | [4] |

Experimental Protocols

Cell Viability Assay

To determine the cytotoxic effects of this compound, a standard MTS or MTT assay can be employed.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-30 µM) for 24-72 hours.

-

MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for ER Stress Markers

This protocol is used to detect the expression levels of key proteins in the UPR pathway.

-

Cell Lysis: Treat cells with this compound for the desired time and dose, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, and cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.

-

Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

-

Caspase-Glo® 3/7 Reagent: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

-

Luminescence Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control to determine the fold-change in caspase activity.

Experimental and Drug Development Workflow

The development of this compound as a therapeutic agent follows a structured workflow from initial discovery to preclinical evaluation.

Caption: Workflow for the development of this compound as a therapeutic.

Broader Therapeutic Potential

Recent studies have expanded the potential applications of this compound beyond pancreatic cancer. It has been shown to suppress c-MYC expression in various cancer models and exhibits antiviral properties by inhibiting SARS-CoV-2 entry and replication.[6][7][11] This suggests that targeting GRP78 with this compound could be a promising strategy for a range of diseases characterized by cellular stress and protein misfolding.

Conclusion

This compound represents a promising new class of anticancer agents that selectively target the ER stress response pathway in cancer cells.[1][2] Its ability to induce apoptosis through GRP78 inhibition, coupled with its efficacy in preclinical models, makes it a strong candidate for further clinical development, both as a monotherapy and in combination with other anticancer drugs.[2][3][5]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. GRP78 Inhibitor this compound Suppresses SARS-CoV-2 Viral Entry, Spike Protein Production and Ameliorates Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

YUM70 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel GRP78 Inhibitor for Pancreatic Cancer Therapy

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of YUM70, a novel hydroxyquinoline analog that targets the 78-kDa glucose-regulated protein (GRP78). This compound has demonstrated significant preclinical efficacy as a monotherapy and in combination with other agents in pancreatic cancer models.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GRP78 inhibitors.

Core Compound Profile: this compound

This compound is a potent and selective inhibitor of GRP78, a key regulator of endoplasmic reticulum (ER) stress signaling.[1][5] By directly binding to and inactivating GRP78, this compound induces ER stress-mediated apoptosis in pancreatic cancer cells.[1][2][3] It has shown efficacy in both in vitro and in vivo models, with a favorable pharmacokinetic profile.[1][4][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activity of this compound and its analogs, providing insights into the key structural features required for potent GRP78 inhibition and cytotoxicity against pancreatic cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Against Pancreatic Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Notes |

| This compound | MIA PaCa-2 | 2.8 | KRAS mutant |

| This compound | PANC-1 | 4.5 | KRAS mutant |

| This compound | BxPC-3 | 9.6 | KRAS wild-type |

| This compound | HPNE | >30 | Normal pancreatic tissue-derived cells |

Data compiled from multiple sources.[4][5]

Table 2: Structure-Activity Relationship of this compound Analogs

| Compound | Modification | GRP78 ATPase Inhibition IC50 (μM) | Cytotoxicity (Cell Line) | Key Finding |

| This compound | Hydroxyl group at position X | 1.5 | Potent (MIA PaCa-2, PANC-1) | The hydroxyl group is crucial for activity. |

| YUM117 | Replacement of OH with OCH3 | Not specified | Decreased potency | Methoxy group reduces inhibitory effect. |

| YUM245 | Replacement of OH with OCH3 | Not specified | Decreased potency | Confirms the importance of the hydroxyl group. |

This table is based on descriptive information from the available literature.[1]

Mechanism of Action: Inducing ER Stress-Mediated Apoptosis

This compound's primary mechanism of action involves the inhibition of GRP78's ATPase activity.[5] This disruption of GRP78 function leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][2] Prolonged ER stress ultimately activates the apoptotic pathway.

The signaling cascade initiated by this compound involves the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.[1][6] CHOP, a key transcription factor in ER stress-mediated apoptosis, upregulates pro-apoptotic genes, leading to the cleavage of PARP and caspase-3, and subsequent cell death.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound.

Cell Viability (MTT) Assay

-

Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Subcutaneously implant human pancreatic cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size.

-

Randomly assign mice to treatment groups (e.g., vehicle control and this compound).

-

Administer this compound (e.g., 30 mg/kg intraperitoneally, 5 days a week) or vehicle control.[5]

-

Monitor tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in the ER stress and apoptotic pathways.

-

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., GRP78, CHOP, cleaved caspase-3, PARP).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensities relative to a loading control (e.g., actin or GAPDH).

-

Logical Flow of this compound Development and Validation

The discovery and preclinical validation of this compound followed a logical progression from initial screening to in vivo efficacy studies.

Conclusion and Future Directions

This compound represents a promising new class of GRP78 inhibitors with significant potential for the treatment of pancreatic cancer. The structure-activity relationship studies have highlighted the critical importance of the hydroxyquinoline scaffold and the hydroxyl group for its potent activity. Further optimization of this scaffold could lead to the development of even more potent and selective GRP78 inhibitors. Future research should focus on expanding the SAR studies, elucidating the precise binding mode of this compound with GRP78 through co-crystallization studies, and exploring its efficacy in a broader range of cancer types that are known to be dependent on the UPR for survival. Additionally, the development of a this compound-based PROTAC (PROteolysis TArgeting Chimera) has been initiated to force the degradation of GRP78, offering an alternative therapeutic strategy.[1][2][3]

References

- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical In Vivo Efficacy of YUM70: A Technical Guide

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of YUM70, a novel small-molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78). The data and methodologies presented herein are targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of this compound's anti-tumor activity in a pancreatic cancer xenograft model.

Core Findings

This compound has demonstrated significant in vivo efficacy in inhibiting tumor growth in a pancreatic cancer xenograft model.[1][2] Treatment with this compound resulted in a statistically significant delay in tumor progression without inducing systemic toxicity in the treated animals.[1][2] The underlying mechanism of action is attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[1][3]

Quantitative Data Summary

The in vivo anti-tumor activity of this compound was evaluated in a xenograft model using MIA PaCa-2 human pancreatic cancer cells. The key quantitative findings from this study are summarized in the tables below.

Table 1: In Vivo Efficacy of this compound in MIA PaCa-2 Xenograft Model

| Parameter | Vehicle Control | This compound-Treated | Significance |

| Treatment Dose | - | 30 mg/kg | - |

| Administration Route | Intraperitoneal | Intraperitoneal | - |

| Dosing Schedule | 5 days/week for 7 weeks | 5 days/week for 7 weeks | - |

| Tumor Growth | Progressive | Significantly Delayed | p < 0.05 |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

| Half-life (t½) | > 84 minutes |

| Bioavailability (p.o.) | 6.71% |

| Clearance (CL) (i.v.) | 724.04 mL/h/kg |

| Volume of Distribution (Vss) (i.v.) | 1162.73 mL/kg |

| Clearance (CL) (p.o.) | 9230.15 mL/h/kg |

Data derived from a pharmacokinetic study in mice.[4][5]

Experimental Protocols

MIA PaCa-2 Xenograft Model

A detailed methodology for the in vivo efficacy study is as follows:

-

Animal Model: Female NCr nude mice were utilized for the study.[1] All animal experiments were conducted in accordance with approved institutional animal care and use committee protocols.

-

Cell Line: MIA PaCa-2 human pancreatic cancer cells were used to establish the xenografts.

-

Tumor Implantation: Subcutaneous xenografts were established by implanting MIA PaCa-2 cells on the dorsal flank of the mice.[1]

-

Group Allocation: Mice were randomly assigned to either the control group (n=5) or the this compound treatment group (n=5) once the average tumor size reached 50 mm³.[1]

-

Drug Formulation and Administration:

-

This compound was formulated for intraperitoneal injection at a concentration of 30 mg/kg.[1][2]

-

The vehicle control consisted of a solution of 10% DMSO, 70% propylene glycol, and 20% saline.[1]

-

Both this compound and the vehicle were administered five days a week for a total duration of seven weeks.[1][2]

-

-

Tumor Measurement: Tumor size was monitored twice weekly using caliper measurements. Tumor volumes were calculated using the formula: 0.5 × D × d², where 'D' is the longest diameter and 'd' is the shortest perpendicular diameter.[1]

-

Toxicity Assessment: Animal body weight was monitored throughout the study as a measure of systemic toxicity.[6]

-

Immunohistochemistry (IHC): At the end of the study, tumors were excised, and IHC staining for the proliferation marker Ki67 was performed on tumor sections.[6]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the molecular mechanism through which this compound induces apoptosis in cancer cells.

Experimental Workflow for In Vivo Efficacy Assessment

The logical flow of the preclinical in vivo study is depicted in the diagram below.

References

- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Influence of YME1L on the Unfolded Protein Response Pathway

Disclaimer: Initial literature and database searches for "YUM70" did not yield any relevant results in the context of the Unfolded Protein Response (UPR). It is highly probable that this is a typographical error. This guide will focus on YME1L (YME1 Like 1, ATPase AAA Family Domain Containing 3), a mitochondrial protease with a documented role in cellular stress responses that intersect with the UPR pathway.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the role of YME1L in modulating the Unfolded Protein Response, with a focus on the PERK signaling arm. The guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding and further research in this area.

Introduction to YME1L and the Unfolded Protein Response

The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore proteostasis through three main signaling branches initiated by the ER-transmembrane proteins: PERK, IRE1α, and ATF6. These pathways collectively reduce protein translation, increase the production of chaperones, and enhance ER-associated degradation (ERAD)[1][2]. If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch to inducing apoptosis[3][4].

YME1L is an ATP-dependent AAA+ protease located in the mitochondrial inner membrane. It plays a critical role in mitochondrial protein quality control by degrading misfolded or unassembled protein subunits[5][6][7]. YME1L is also involved in processing key proteins that regulate mitochondrial dynamics, such as OPA1, and phospholipid metabolism[5][6][8]. The functional integrity of mitochondria and the ER are tightly linked, and stress in one organelle can impact the other. Recent evidence has highlighted a specific interaction between YME1L and the PERK branch of the UPR, demonstrating a coordinated response to cellular stress.

Quantitative Data on YME1L's Effect on the UPR Pathway

The following tables summarize quantitative findings from studies investigating the interplay between YME1L and the UPR pathway, particularly under conditions of ER stress.

Table 1: Effect of YME1L Depletion on UPR-Related Protein Levels Under ER Stress

| Cell Type | Condition | Target Protein | Change upon YME1L Depletion | Reference |

| MEF | Thapsigargin (Tg) Treatment | PRELID1 | Reduction is inhibited | [9][10] |

| HeLa | Thapsigargin (Tg) Treatment | Elongated Mitochondria | Reduction in formation | [11] |

| SHSY5Y | Arsenite (As(III)) Treatment | Cleaved PARP | Increased levels | [8] |

Table 2: Impact of YME1L Knockdown on Cellular Processes Linked to UPR

| Cell Line | Parameter Measured | Effect of YME1L Knockdown | Quantitative Change | Reference |

| HEK293 | YME1L mRNA levels | Efficient depletion | <25% of control | [5] |

| HEK293 | YME1L protein levels | Efficient depletion | <10% of control | [5] |

| HEK293 | Cell Proliferation | Impaired | Not specified | [5] |

| SHSY5Y | Cell Viability (with As(III)) | Decreased | ~20% reduction at 50 µM As(III) | [8] |

| Porcine Embryos | Blastocyst Rate | Decreased | 21.67% vs 46.33% in control | [12] |

Core Signaling Pathway: YME1L and the PERK Branch of the UPR

During ER stress, the PERK pathway is activated, leading to the phosphorylation of eIF2α and a general attenuation of protein translation[2][13][14]. This translational attenuation affects the levels of short-lived proteins, including the mitochondrial protein PRELID1, a known substrate of YME1L[9][10]. YME1L mediates the degradation of PRELID1. The reduction in PRELID1, downstream of PERK signaling, leads to an accumulation of phosphatidic acid on the outer mitochondrial membrane, which in turn promotes protective mitochondrial elongation by inhibiting fission[9]. Therefore, YME1L acts as a crucial effector in a signaling cascade that connects ER stress to adaptive changes in mitochondrial morphology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the YME1L-UPR axis.

Analysis of UPR Activation Markers by Western Blot

This protocol is for detecting the phosphorylation of PERK and eIF2α, and changes in the levels of ATF4 and CHOP, which are key markers of the PERK branch of the UPR[15][16].

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-YME1L, anti-β-actin (or other loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Culture and treat cells as required (e.g., with Thapsigargin to induce ER stress).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Quantify protein concentration of the supernatant.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize bands using an imaging system.

-

Quantify band intensity and normalize to a loading control.

Analysis of XBP1 mRNA Splicing by RT-PCR

This protocol detects the activation of the IRE1α branch of the UPR by assessing the unconventional splicing of XBP1 mRNA[17][18][19][20].

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kit).

-

Reverse transcription kit.

-

PCR primers flanking the 26-nucleotide intron in XBP1 mRNA.

-

Taq DNA polymerase and PCR buffer.

-

Agarose gel and electrophoresis equipment.

Procedure:

-

Extract total RNA from treated and untreated cells.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform PCR using primers that amplify both unspliced (XBP1u) and spliced (XBP1s) forms of XBP1.

-

Resolve PCR products on a 3-4% agarose gel.

-

Visualize bands under UV light. The unspliced product will be a larger band, and the spliced product will be a smaller band (due to the removal of the 26-nt intron).

shRNA-mediated Knockdown of YME1L

This protocol describes the stable knockdown of YME1L to study its loss-of-function effects[5][12].

Materials:

-

HEK293T cells (for lentiviral packaging).

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

-

shRNA construct targeting YME1L in a lentiviral vector (e.g., pLKO.1).

-

Scrambled shRNA control vector.

-

Transfection reagent.

-

Target cell line.

-

Puromycin (or other selection antibiotic).

Procedure:

-

Co-transfect HEK293T cells with the YME1L-shRNA (or scrambled control) vector and packaging plasmids.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter.

-

Transduce the target cell line with the viral supernatant in the presence of polybrene.

-

After 24 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

-

Select for stably transduced cells for 1-2 weeks.

-

Verify knockdown efficiency by qPCR and/or Western blot for YME1L.

Experimental and Logical Workflows

Visualizing the workflow for investigating the YME1L-UPR connection can clarify the experimental strategy.

Conclusion and Future Directions

The mitochondrial protease YME1L is emerging as a key player in the crosstalk between mitochondrial quality control and the ER-initiated Unfolded Protein Response. The evidence strongly points to a role for YME1L as a downstream effector of the PERK signaling pathway, linking ER stress to the adaptive remodeling of mitochondria. This connection underscores the importance of inter-organellar communication in maintaining cellular homeostasis.

Future research should aim to:

-

Identify other mitochondrial substrates of YME1L that are affected by UPR activation.

-

Investigate whether YME1L has any influence on the IRE1α or ATF6 branches of the UPR.

-

Explore the therapeutic potential of modulating YME1L activity in diseases characterized by chronic ER stress, such as neurodegenerative disorders and metabolic diseases.

By further elucidating this pathway, new opportunities for therapeutic intervention in a range of human diseases may be uncovered.

References

- 1. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of the unfolded protein response on human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. YME1L controls the accumulation of respiratory chain subunits and is required for apoptotic resistance, cristae morphogenesis, and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Role of Yme1 in mitochondrial protein homeostasis: from regulation of protein import, OXPHOS function to lipid synthesis and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YME1L degradation reduces mitochondrial proteolytic capacity during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PERK signaling promotes mitochondrial elongation by remodeling membrane phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The PERK Arm of the Unfolded Protein Response Regulates Mitochondrial Morphology during Acute Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Knock-down of YME1L1 induces mitochondrial dysfunction during early porcine embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 17. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of the XBP1 splicing mechanism using endoplasmic reticulum stress-indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytoplasmic IRE1alpha-mediated XBP1 mRNA splicing in the absence of nuclear processing and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of YUM70: A Hydroxyquinoline Analog Targeting GRP78 for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YUM70 is a novel hydroxyquinoline analog identified as a potent and selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2] By directly binding to and inhibiting the ATPase activity of GRP78, this compound induces chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis in cancer cells, particularly in pancreatic cancer.[1][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Introduction: Targeting ER Stress in Cancer

The endoplasmic reticulum is a critical organelle responsible for protein folding and modification.[1] Cancer cells, with their high proliferation rates and protein synthesis demands, experience significant ER stress.[1][5] To survive, cancer cells upregulate chaperone proteins like GRP78, which helps manage the unfolded protein load and suppress apoptotic signaling.[1][4] This reliance on GRP78 presents a therapeutic vulnerability. This compound was discovered through a phenotypic screen of approximately 40,000 compounds for cytotoxic activity against cancer cells and was identified as a promising agent that exploits this vulnerability.[1]

This compound: A Potent GRP78 Inhibitor

This compound is a derivative of 8-hydroxyquinoline.[1] Its discovery and development represent a significant step forward in targeting the ER stress response for cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

| Parameter | Value | Cell Line / Target | Reference |

| GRP78 ATPase Inhibition (IC50) | 1.5 µM | Full-length GRP78 | [6] |

| Cytotoxicity (IC50) | 2.8 µM | MIA PaCa-2 | [6] |

| 4.5 µM | PANC-1 | [6] | |

| 9.6 µM | BxPC-3 | [6] | |

| >30 µM | HPNE (normal) | [6] |

Table 1: In vitro activity of this compound.

| Parameter | Value | Model | Reference |

| Tumor Growth Inhibition | Significant reduction (p < 0.05) | MIA PaCa-2 xenograft in nude mice | [4] |

| In vivo Efficacy Dose | 30 mg/kg, intraperitoneally | MIA PaCa-2 xenograft in nude mice | [6] |

Table 2: In vivo efficacy of this compound.

Mechanism of Action: Induction of ER Stress-Mediated Apoptosis

This compound exerts its anticancer effects by directly targeting GRP78, leading to a cascade of events that culminate in apoptosis.

Signaling Pathway

The binding of this compound to GRP78 disrupts its normal function, leading to the activation of the three main branches of the UPR: PERK, IRE1, and ATF6.[1] The primary pathway leading to apoptosis upon this compound treatment is the PERK-eIF2α-ATF4-CHOP axis.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Chemical Synthesis of this compound

While the primary publication indicates that the detailed synthesis protocol for this compound is available in the supplementary materials, this specific information could not be located in the publicly available documents as of November 2025.[2] However, this compound is an 8-hydroxyquinoline derivative.[1] The general synthesis of similar compounds often involves multi-step reactions, including the Skraup synthesis or variations thereof to form the quinoline core, followed by functional group manipulations to introduce the specific substituents.[8]

Cell Viability (MTT) Assay

-

Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1, BxPC-3) and normal pancreatic cells (HPNE) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis

-

Culture pancreatic cancer cells and treat with this compound at indicated concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions are recommended based on the primary literature:

-

GRP78 (1:1000)

-

Cleaved Caspase-3 (1:1000)

-

Cleaved PARP (1:1000)

-

p-eIF2α (1:1000)

-

ATF4 (1:1000)

-

CHOP (1:1000)

-

β-actin (1:5000)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

-

Plate cells in a 96-well white-walled plate at a density of 10,000 cells/well and allow them to attach overnight.

-

Treat cells with this compound at desired concentrations for the specified duration.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

Nascent RNA Sequencing (Bru-seq)

-

Culture MIA PaCa-2 cells to ~80% confluency.

-

Treat cells with 5 µM this compound or vehicle (DMSO) for a specified time.

-

Label nascent RNA by incubating the cells with 2 mM 5-bromouridine (BrU) for 30 minutes.

-

Lyse the cells and extract total RNA using TRIzol.

-

Isolate BrU-labeled RNA using anti-BrdU antibodies conjugated to magnetic beads.

-

Construct a sequencing library from the isolated BrU-labeled RNA.

-

Perform high-throughput sequencing.

Bru-seq Data Analysis Workflow

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to the human reference genome (e.g., hg19 or hg38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment.

-

Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify enriched biological pathways and processes in the differentially expressed gene sets, such as the Unfolded Protein Response, ER stress, and apoptosis pathways.[1]

In Vivo Xenograft Study

-

Implant human pancreatic cancer cells (e.g., 1 x 10^6 MIA PaCa-2 cells) subcutaneously into the flank of athymic nude mice.

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (e.g., 30 mg/kg) or vehicle control intraperitoneally daily or as determined.

-

Measure tumor volume with calipers twice weekly using the formula: (length x width²)/2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion and Future Directions

This compound represents a promising new class of anticancer agents that selectively target the ER stress response in cancer cells.[2][5] Its ability to induce apoptosis in pancreatic cancer models, both in vitro and in vivo, highlights its therapeutic potential.[1][4] Future research should focus on optimizing the pharmacokinetic properties of this compound, exploring its efficacy in other cancer types that exhibit high ER stress, and investigating its potential in combination therapies to overcome drug resistance. The development of a this compound-based PROTAC (PROteolysis TArgeting Chimera) to degrade GRP78 is also a promising avenue for enhancing its therapeutic efficacy.[1]

References

- 1. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Technology of preparing 8-hydroxy-5-nitroquinoline - Lookchem [lookchem.com]

- 6. pnas.org [pnas.org]

- 7. CN100445267C - The preparation method of 4-(4-fluoro-phenyl)-3-hydroxymethyl-2-cyclopropyl-quinoline - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of YUM70: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of YUM70, a novel small-molecule inhibitor of Glucose-Regulated Protein 78 (GRP78). By inducing endoplasmic reticulum (ER) stress, this compound triggers apoptosis in cancer cells, demonstrating potential as a therapeutic agent, particularly in pancreatic and head and neck cancers. This document details the cytotoxic effects of this compound, outlines the experimental protocols for its evaluation, and illustrates the key signaling pathways involved.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating selective efficacy. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (μM) | Noteworthy Characteristics |

| MIA PaCa-2 | 2.8 | KRAS mutant |

| PANC-1 | 4.5 | KRAS mutant |

| BxPC-3 | 9.6 | KRAS wild-type |

| UM59 | More sensitive than BxPC-3 | Patient-derived, KRAS mutant |

| HPNE | >30 | Normal pancreatic ductal epithelial cells |

Data indicates that this compound is more potent in pancreatic cancer cell lines with KRAS mutations.

Table 2: Synergistic Cytotoxicity of this compound with Other Anticancer Agents

| Combination Agent | Cancer Cell Line | Effect | Combination Index (CI) |

| Topotecan | MIA PaCa-2 | Strong Synergy | 0.59 (at 1μM this compound and 0.01 μM topotecan) |

| Vorinostat (SAHA) | MIA PaCa-2 | Strong Synergy | 0.29 (at 1 μM this compound and 0.3 μM vorinostat) |

| MG132 | Not Specified | Synergy | Not Specified |

A Combination Index (CI) of less than 1 is indicative of a synergistic effect.[1]

Experimental Protocols

Detailed methodologies for the key experiments performed in the initial cytotoxicity screening of this compound are provided below. These protocols are based on standard laboratory procedures and have been adapted to reflect the specifics of this compound evaluation.

Cell Viability Assays (MTT and WST-1)

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate pancreatic or head and neck cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24 to 72 hours.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

-

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

-

Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).

-

Cell Seeding: Harvest the cells and seed a low, known number of cells (e.g., 200-1000) into 6-well plates.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting:

-

Fix the colonies with a mixture of methanol and acetic acid.

-

Stain the colonies with 0.5% crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

3D Spheroid Viability Assay

This assay evaluates the efficacy of this compound in a more physiologically relevant three-dimensional tumor model.

-

Spheroid Formation: Generate spheroids from cancer cell lines like PANC-1 and UM59 in ultra-low attachment plates.

-

Compound Treatment: Treat the established spheroids with this compound for 48 hours.

-

Viability Assessment (CellTiter-Glo® 3D):

-

Add CellTiter-Glo® 3D reagent to each well.

-

Shake the plate for 5 minutes to lyse the cells.

-

Incubate for 25 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence, which is proportional to the amount of ATP and indicative of the number of viable cells.

-

Western Blot Analysis for ER Stress and Apoptosis Markers

This technique is used to detect changes in the protein levels of key markers in the ER stress and apoptotic pathways.

-

Cell Lysis: Treat cells with this compound for various times and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against GRP78, CHOP, cleaved caspase-3, and cleaved PARP.

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Cell Treatment and Lysis: Treat cells with this compound and then lyse them.

-

Assay Procedure (Caspase-Glo® 3/7):

-

Add the Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate.

-

Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Measure the resulting luminescence, which is proportional to caspase-3/7 activity.

-

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes involved in the cytotoxicity screening of this compound.

Caption: this compound inhibits GRP78, leading to the Unfolded Protein Response and subsequent apoptosis.

Caption: A general workflow for determining the in vitro cytotoxicity of this compound.

References

Methodological & Application

YUM70: Application Notes and Protocols for In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

YUM70 is a novel small-molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key chaperone in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR).[1][2][3] By directly binding to and inactivating GRP78, this compound induces ER stress, leading to apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on pancreatic cancer cell lines as a primary model.

Mechanism of Action

This compound functions by inhibiting the ATPase activity of GRP78. This inhibition disrupts protein folding within the ER, leading to an accumulation of unfolded proteins and triggering the UPR.[1][4] Prolonged ER stress induced by this compound activates the PERK/eIF2α/ATF4/CHOP signaling pathway, ultimately culminating in apoptotic cell death.[1][4]

Data Presentation

This compound Cytotoxicity in Pancreatic Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human pancreatic cancer cell lines and a normal pancreatic cell line after 72 hours of treatment.

| Cell Line | Description | IC50 (μM) |

| MIA PaCa-2 | Human Pancreatic Cancer | 2.8 |

| PANC-1 | Human Pancreatic Cancer | 4.5 |

| BxPC-3 | Human Pancreatic Cancer | 9.6 |

| HPNE | Normal Human Pancreatic Nestin-Expressing | >30 |

Data compiled from multiple sources.

Experimental Protocols

Cell Culture

Materials:

-

Human pancreatic cancer cell lines: MIA PaCa-2, PANC-1, BxPC-3.

-

Normal human pancreatic cell line: HPNE.

-

DMEM (for MIA PaCa-2 and PANC-1) or RPMI-1640 (for BxPC-3 and HPNE) growth media.

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Trypsin-EDTA.

-

Phosphate-Buffered Saline (PBS).

Protocol:

-

Culture all cell lines at 37°C in a humidified atmosphere of 5% CO2.

-

Maintain MIA PaCa-2 and PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain BxPC-3 and HPNE cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Viability (MTT) Assay

Materials:

-

This compound stock solution (dissolved in DMSO).

-

Complete cell culture medium.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Allow cells to attach overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Immunoblotting for ER Stress and Apoptosis Markers

Materials:

-

This compound.

-

6-well plates.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined based on the manufacturer's recommendations.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-3/7 Activity Assay

Materials:

-

This compound.

-

White-walled 96-well plates.

-

Caspase-Glo® 3/7 Assay kit.

Protocol:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.

-

Allow cells to attach overnight.

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate reader.

-

Normalize the results to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.[1]

Visualizations

This compound Signaling Pathway